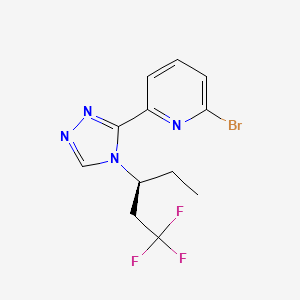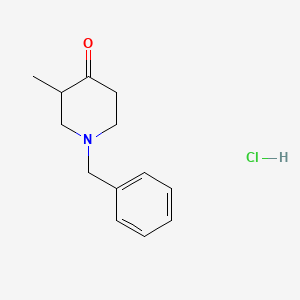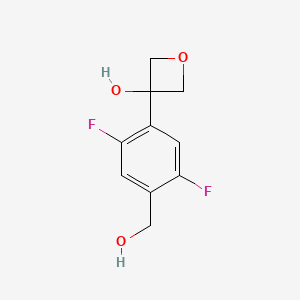
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is a chemical compound characterized by the presence of a difluorophenyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both hydroxyl and halide functional groups. The reaction conditions often include the use of a strong base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxetane ring or the difluorophenyl group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in ring-opening reactions that modify the compound’s reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-(hydroxymethyl)phenylmethanol: Similar structure but lacks the oxetane ring.
3-(2,6-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol: Similar structure with different fluorine substitution pattern.
Uniqueness
3-(2,5-Difluoro-4-(hydroxymethyl)phenyl)oxetan-3-ol is unique due to the presence of both the difluorophenyl group and the oxetane ring. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-[2,5-difluoro-4-(hydroxymethyl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H10F2O3/c11-8-2-7(10(14)4-15-5-10)9(12)1-6(8)3-13/h1-2,13-14H,3-5H2 |
InChI Key |
WSYOKLVLHNRXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C=C(C(=C2)F)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
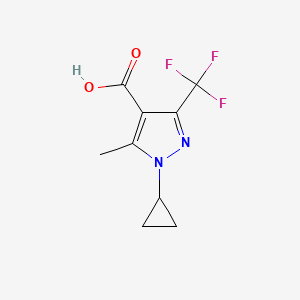
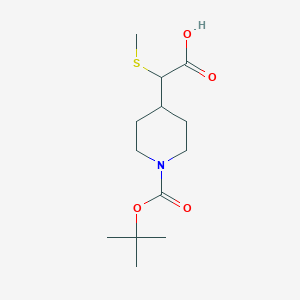
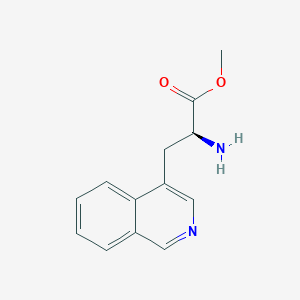
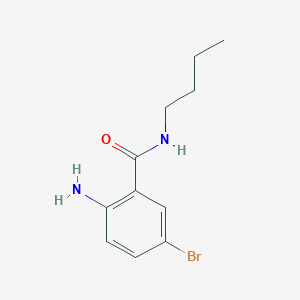
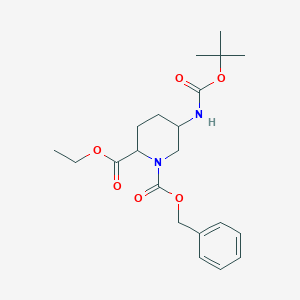
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
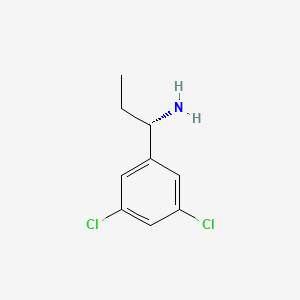



![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
